molecular formula C16H15N5O4S B2440920 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide CAS No. 1428360-28-4

2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B2440920
CAS No.: 1428360-28-4
M. Wt: 373.39
InChI Key: FSNKDZSMUDGUSK-UHFFFAOYSA-N
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Description

2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the family of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heterocyclic rings in this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide involves several steps, each requiring specific reagents and conditions. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method reported involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydroxylamine, α-acetylenic γ-hydroxyaldehydes, and various catalysts like platinum. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups or additional rings.

Scientific Research Applications

2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it has been shown to act as a GABA uptake inhibitor, which can have anticonvulsant effects . The pathways involved often include neurotransmitter regulation and signal transduction, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules such as:

The uniqueness of 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-methyl-N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-8-6-10(21-25-8)13(22)19-15-17-11(7-24-15)14(23)20-16-18-9-4-2-3-5-12(9)26-16/h6-7H,2-5H2,1H3,(H,17,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNKDZSMUDGUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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